2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their diverse biological activities. This specific compound has garnered attention for its potential applications in pharmaceuticals, particularly as antifungal agents.
2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a saturated carbon chain. It also falls under the category of nitrogen-containing heterocycles, specifically triazoles.
The synthesis of 2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazole with alkyl halides in the presence of a base to form the desired alkylated product. Microwave-assisted synthesis has also been explored to enhance yields and reduce reaction times .
In a typical synthesis, 1-(4H-1,2,4-triazol-3-YL)propan-1-OL can be prepared by:
The molecular structure of 2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL features:
The compound can undergo various chemical reactions typical of alcohols and triazoles. Key reactions include:
These reactions often require specific catalysts or conditions (e.g., acid catalysis for esterification) and can be monitored using techniques such as nuclear magnetic resonance spectroscopy or thin-layer chromatography .
The mechanism of action for compounds containing triazole rings typically involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death.
Studies have shown that triazole derivatives exhibit potent antifungal activity against various pathogens by targeting these enzymes . The specific mechanism may vary depending on the substituents on the triazole ring and other structural features.
Key physical properties of 2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL include:
Chemical properties include:
Relevant data from literature indicates that modifications to the triazole ring can significantly influence these properties .
2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL has potential applications in:
Research continues into optimizing its efficacy and exploring new therapeutic avenues for this compound .
The 1,2,4-triazole heterocycle has emerged as a privileged scaffold in rational drug design due to its exceptional versatility in interacting with biological targets. This five-membered aromatic ring, containing three nitrogen atoms, exhibits remarkable hydrogen-bonding capabilities – functioning as both a strong hydrogen bond acceptor (via its annular nitrogen atoms) and a weak hydrogen bond donor (through the N4-H in its 4H-tautomeric form) [3] [6]. These interactions facilitate high-affinity binding to diverse enzymatic pockets, significantly contributing to the broad-spectrum biological activities observed in triazole-containing pharmaceuticals. The scaffold demonstrates impressive resistance to metabolic degradation, enhancing pharmacokinetic profiles of drug candidates, while its moderate dipole moment (~3.27 D) and balanced lipophilicity improve cellular permeability and oral bioavailability [3] [6].
Structurally, the 1,2,4-triazole core serves as a bioisostere for carboxylic acids, amides, and other nitrogen-containing heterocycles, enabling strategic molecular modifications to optimize target engagement and reduce off-target effects. This bioisosteric versatility is exemplified in antifungal agents like fluconazole and posaconazole, where the triazole ring coordinates with the heme iron in fungal CYP51 (14α-demethylase), disrupting ergosterol biosynthesis and demonstrating potent activity against Candida albicans and other pathogenic fungi [1]. Recent research has extended this paradigm to enzyme inhibitors targeting human carbonic anhydrases (hCA I and II) and cholinesterases (AChE and BChE), which are critical therapeutic targets for glaucoma, epilepsy, and Alzheimer's disease [6]. The synthesis of 1,2,4-triazoles has evolved substantially, incorporating modern techniques like solid-phase synthesis and microwave-assisted reactions to generate diverse libraries for structure-activity relationship (SAR) studies. Key synthetic routes include:
Table 1: Clinically Significant 1,2,4-Triazole-Containing Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Fluconazole | Antifungal | Fungal CYP51 | Bis-triazolyl propanol backbone |
Posaconazole | Antifungal | Fungal CYP51 | Extended lipophilic side chain with triazole |
Letrozole | Anticancer (breast) | Aromatase enzyme | Triazole-linked benzonitrile derivatives |
Anastrozole | Anticancer (breast) | Aromatase enzyme | Triazole with tetralin and cyanomethyl groups |
Ribavirin | Antiviral | Inosine monophosphate dehydrogenase | Glycosylated triazole carboxamide |
2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-ol represents a structurally sophisticated triazole derivative combining chiral center functionality with the bioactive heterocycle. The compound features a secondary alcohol directly linked to the 3-position of the 4H-1,2,4-triazole ring, creating a propanol bridge terminated by an isopropyl group (2-methylpropyl substituent). This molecular architecture confers distinctive physicochemical properties: the hydroxyl group enhances aqueous solubility through hydrogen bonding, while the branched alkyl chain contributes significant lipophilicity (predicted logP ≈ 0.5-1.2), rendering the molecule amphiphilic [3] [7]. This balanced amphiphilicity facilitates penetration through biological membranes while maintaining sufficient water solubility for biological distribution – a critical factor for drug bioavailability.
The stereogenic center at the propanol carbon introduces chirality, creating (R)- and (S)- enantiomers with potentially distinct biological activities. This chiral environment influences the molecule's three-dimensional interaction with asymmetric binding pockets in enzymes, as observed in other triazole-alcohol drugs like fluconazole where stereochemistry significantly impacts antifungal potency [1] [5]. The 4H-tautomeric form predominates in the solid state and solution, positioning the N4-H as an internal hydrogen bond donor that can stabilize interactions with biological targets or participate in molecular self-assembly [3]. The electron-deficient carbon atoms at C3 and C5 (electron density ≈0.744) make them susceptible to nucleophilic attack, providing sites for further chemical modifications to create prodrugs or optimized derivatives [3].
Functionally, this molecule serves as a versatile synthon in medicinal chemistry:
Table 2: Molecular Characteristics of 2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-ol
Property | Value/Significance | Biological/Chemical Implication |
---|---|---|
Tautomerism | 4H-tautomer predominates | N4-H enables hydrogen-bond donation to biological targets |
Chirality | Chiral center at C1 of propanol chain | Enantiomers may exhibit differential binding to chiral enzyme pockets |
Hydrogen Bonding | Capacity: 2 H-bond acceptors (N1, N2), 1 H-bond donor (OH), 1 weak donor (N4-H) | Enhanced target interaction; improved crystalline lattice formation |
logP (Predicted) | ≈0.5-1.2 | Balanced amphiphilicity supports membrane permeability and solubility |
pKa (N-H) | ~10.26 | Weak acidity enables salt formation at physiological pH |
Reactive Sites | C3/C5 (electrophilic), OH (nucleophilic), N4-H (moderately acidic) | Enables regioselective derivatization for SAR expansion |
The compound's structural analogy to established antifungal triazole alcohols suggests potential inhibition of cytochrome P450 enzymes, particularly CYP51. Molecular modeling indicates that the branched alkyl chain could occupy hydrophobic niches within the enzyme's access channel, similar to the long-arm extensions shown to enhance binding in novel Candida CYP51 inhibitors [1]. Additionally, its capacity to form coordination polymers via triazole nitrogen-metal bonding (Co-N bond lengths ≈2.0904–2.1696 Å) highlights potential applications in materials science alongside biological relevance [2]. The molecule's compact size (MW ≈ 155 g/mol) and moderate polarity align with Lipinski's rule parameters, suggesting favorable drug-likeness for further development as a central scaffold in therapeutic agents targeting neurodegenerative disorders, infectious diseases, or oncology.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5